molecular formula C15H17ClFNO3 B6633950 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid

Cat. No. B6633950
M. Wt: 313.75 g/mol
InChI Key: PWKQJEAGKDTGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid, also known as CFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CFPP is a piperidine derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in various signaling pathways in the brain. 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid binds to the D1 receptor and blocks the activation of downstream signaling pathways, resulting in a decrease in dopamine release. This mechanism of action has been found to be effective in reducing drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid has been found to have unique biochemical and physiological effects. 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid has been shown to reduce the release of dopamine in the brain, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid has also been found to reduce drug-seeking behavior in animal models, indicating its potential applications in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid has several advantages for lab experiments, including its selective antagonism of the dopamine D1 receptor and its potential applications in the treatment of neurological disorders and drug addiction. However, 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid research, including its potential applications in the treatment of neurological disorders and drug addiction. Further research is needed to fully understand its mechanism of action and potential applications. Additionally, research is needed to explore the potential toxicity of 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid and to develop safer and more effective derivatives of 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid.

Synthesis Methods

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid can be synthesized through various methods, with the most common method being the reaction of 4-chloro-3-fluorobenzoyl chloride with piperidine in the presence of a base. Another method involves the reaction of 4-chloro-3-fluorobenzoyl chloride with 4-piperidone in the presence of a base. Both methods result in the formation of 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid, which can be purified through recrystallization.

Scientific Research Applications

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid has been found to have potential applications in medical research, particularly in the field of neuroscience. 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid has been shown to act as a selective antagonist of the dopamine D1 receptor, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid has also been found to have potential applications in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

3-[1-(4-chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO3/c16-12-3-2-11(9-13(12)17)15(21)18-7-5-10(6-8-18)1-4-14(19)20/h2-3,9-10H,1,4-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKQJEAGKDTGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)C(=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid

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